2-(2-Aminobenzylthio)imidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11N3S |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-(1H-imidazol-2-ylsulfanylmethyl)aniline |
InChI |
InChI=1S/C10H11N3S/c11-9-4-2-1-3-8(9)7-14-10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) |
InChI Key |
GLYUPUFLVZNAIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=CN2)N |
Origin of Product |
United States |
Synthesis of 2 Mercaptoimidazole:
A well-established method for the synthesis of 2-mercaptoimidazole involves the reaction of aminoacetaldehyde dimethylacetal with potassium thiocyanate in an acidic medium. The reaction proceeds by heating the mixture, followed by cooling to allow for the crystallization of the product. chemicalbook.com
Reaction Scheme: Aminoacetaldehyde dimethylacetal + KSCN in HCl → 2-Mercaptoimidazole
Conditions: The mixture is heated to approximately 98°C for 2 hours, then cooled to room temperature and further to 5°C to maximize precipitation. chemicalbook.com
Another general and widely used method for preparing 2-mercaptoimidazole derivatives is the reaction of a 1,2-diamine with carbon disulfide in the presence of a base. google.comrdd.edu.iq
Synthesis of 2 Aminobenzyl Halide:
The preparation of the 2-aminobenzyl halide must be handled carefully to avoid self-reaction or polymerization. A common route involves the reduction of a more stable precursor, such as 2-aminobenzoic acid or 2-aminotoluene.
Route A: From 2-Aminobenzoic Acid: 2-Aminobenzoic acid can be reduced to 2-aminobenzyl alcohol using a reducing agent like lithium aluminum hydride. google.com The resulting alcohol can then be converted to the corresponding halide (e.g., 2-aminobenzyl bromide) using a halogenating agent such as phosphorus tribromide or thionyl chloride.
Route B: From 2-Aminotoluene: Direct benzylic bromination of 2-aminotoluene is challenging due to the reactivity of the amino group. A more reliable method involves the radical bromination of a protected precursor or a related compound like 2-bromotoluene, followed by subsequent manipulation to install the amino group. For instance, 2-bromotoluene can be brominated to 2-bromobenzyl bromide using N-bromosuccinimide (NBS) under UV irradiation. guidechem.comprepchem.com
Computational and Theoretical Investigations of 2 2 Aminobenzylthio Imidazole
Antimicrobial Activity
Many imidazole-containing compounds display significant antimicrobial properties. The imidazole (B134444) ring is a key pharmacophore in several antifungal and antibacterial drugs nih.govpharmacyjournal.net. The presence of the thioether linkage can also contribute to this activity. Studies on various 2-thio-substituted imidazoles have demonstrated their potential as antibacterial and antifungal agents sapub.org. The antimicrobial activity of these compounds is often attributed to their ability to disrupt cell membrane integrity or inhibit essential enzymes in pathogens.
Antifungal Activity
Imidazole derivatives are a cornerstone of antifungal therapy scialert.net. They often exert their effect by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of fungal cell membranes. The aminobenzylthio moiety could potentially enhance the binding of the molecule to this or other fungal-specific enzymes.
Anticancer Activity
A number of imidazole derivatives have been investigated for their potential as anticancer agents scialert.net. Their mechanisms of action can be diverse, including the inhibition of kinases, disruption of microtubule polymerization, and induction of apoptosis. The specific substitution pattern on the benzyl (B1604629) ring, such as the amino group, can significantly influence the cytotoxic activity of these compounds.
Other Biological Activities
Beyond the activities mentioned above, imidazole derivatives have been reported to exhibit anti-inflammatory, analgesic, antiviral, and antiprotozoal properties longdom.orgsapub.org. The diverse biological profile of the imidazole scaffold makes 2-(2-Aminobenzylthio)imidazole a promising candidate for further investigation into these and other therapeutic areas.
Chemical Reactivity and Derivatization Studies of 2 2 Aminobenzylthio Imidazole
Antimicrobial Activity
Imidazole (B134444) is a core structure in many antifungal and antibacterial agents. researchgate.net
Antibacterial and Antifungal Potential: Studies on various imidazole derivatives have demonstrated their efficacy against a range of microbes. For example, certain imidazole-fused thiadiazole analogues show potent activity against Candida albicans. nih.gov Other derivatives have shown bactericidal activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. mdpi.com
Table of Antimicrobial Activity for Representative Imidazole Derivatives
| Compound Class | Test Organism | MIC/MBC (μg/mL) | Reference |
|---|---|---|---|
| Imidazole-fused Thiadiazole Analogue (21a) | Candida albicans | 0.16 (MIC₅₀) | nih.gov |
| L-phenylalanine-derived Imidazolium Salt (3b) | Bacillus subtilis | 4 (MBC) | mdpi.com |
This table presents data for related imidazole compounds, not 2-(2-Aminobenzylthio)imidazole itself, to illustrate the potential of this chemical class.
Anti-inflammatory Activity
The inhibition of enzymes in the arachidonic acid cascade is a key strategy for controlling inflammation.
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Dual inhibition of both COX and LOX pathways is a modern approach to develop anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov While the activity of this compound has not been reported, other heterocyclic compounds, including thiazole derivatives, have been synthesized and evaluated as dual COX/LOX inhibitors. mdpi.com For example, certain thiophene derivatives have shown potent inhibition of both COX-2 and 5-LOX. nih.gov
Antiproliferative Activity
The imidazole scaffold is considered a "privileged structure" in the development of anticancer drugs. nih.gov Numerous imidazole derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells.
Cytotoxicity Against Cancer Cell Lines: Research has shown that substituted imidazoles can exhibit potent antiproliferative activity against a variety of human tumor cell lines. The mechanism often involves the inhibition of crucial cellular targets like tubulin or protein kinases. nih.gov
Table of In Vitro Antiproliferative Activity for Representative Imidazole Derivatives
| Compound Class | Cell Line (Cancer Type) | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-Substituted-N-phenyl-acetamide Imidazole Derivative | HT-29 (Colon) | Data reported | nih.gov |
| 2-Substituted-N-phenyl-acetamide Imidazole Derivative | MCF-7 (Breast) | Data reported | nih.gov |
| 1-Substituted-2-aryl Imidazole | MDA-MB-231 (Breast) | 0.08 - 1.0 | nih.gov |
| 1-Substituted-2-aryl Imidazole | HeLa (Cervical) | 0.08 - 1.0 | nih.gov |
This table presents data for related imidazole compounds to illustrate the potential of this chemical class. IC₅₀ is the concentration required to inhibit cell growth by 50%.
Immunomodulatory Effects
The immune system's response can be modulated by small molecules.
Regulation of Cytokine Production (e.g., TNF-α, IL-6, IL-10): While no data exists for this compound, other compounds are known to alter cytokine production. For example, inosine pranobex has been shown to suppress the production of IL-10 in stimulated lymphocytes. nih.gov
Regulation of Immune Cell Function (e.g., Macrophage Activation, T-cell Proliferation): The functional activities of immune cells can be influenced by drug candidates. For instance, curcumin has been shown to modulate T-cell activation and proliferation. mdpi.com The potential for this compound to have such effects remains to be investigated.
Bioavailability and Drug Metabolism Prediction (In Vitro and Computational)
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in drug discovery.
Cell Permeability Assays (e.g., Caco-2, PAMPA): These assays are standard in vitro models for predicting intestinal drug absorption. The Caco-2 cell assay uses a monolayer of human colon adenocarcinoma cells to model the intestinal barrier, accounting for both passive diffusion and active transport. nih.govunl.pt The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, higher-throughput alternative that models passive diffusion. nih.govunl.pt
Microsomal Stability and Metabolic Pathway Elucidation (In Vitro): The metabolic stability of a compound is often assessed using liver microsomes from humans or other species (e.g., rats, mice). enamine.netmttlab.eu These subcellular fractions contain key drug-metabolizing enzymes like Cytochrome P450s. By incubating the compound with microsomes and a cofactor like NADPH, one can measure the rate of its depletion over time to calculate its half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). evotec.com
Computational Prediction of ADMET Properties: In silico tools are widely used to predict a compound's ADMET profile early in the discovery process. arxiv.orgiapchem.org Machine learning models can predict various properties, including aqueous solubility, Caco-2 permeability, plasma protein binding, inhibition of CYP enzymes, and potential toxicities, based solely on the chemical structure. nih.govmdpi.com
Based on a comprehensive search of available scientific literature, it is not possible to generate an article focusing solely on the advanced applications and materials science of the chemical compound “this compound” as per the provided outline.
The search for specific research findings on this exact molecule in the areas of polymer modification, surface functionalization, fluorescent probes, and sensor design did not yield any dedicated scholarly articles or detailed studies. While the broader class of imidazole derivatives is extensively studied for these applications, there is a lack of published data for "this compound" itself.
To create the requested article would require extrapolating information from different, though related, imidazole compounds. This would not meet the requirements for scientific accuracy and the strict focus on "this compound". Therefore, in the absence of specific research data for this compound, the generation of a detailed and scientifically sound article according to the given structure is not feasible.
Coordination Chemistry and Metal Complexation of 2 2 Aminobenzylthio Imidazole
Synthesis and Characterization of Metal Complexes
Lanthanide and Actinide Coordination Chemistry
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Enzyme Inhibition and Activation Studies (In Vitro)
The imidazole (B134444) nucleus is a common feature in many enzyme inhibitors. longdom.org Derivatives of imidazole have been shown to target a variety of enzyme classes, suggesting that 2-(2-Aminobenzylthio)imidazole could also exhibit inhibitory or activating properties against similar enzymes.
Kinases: Several imidazole derivatives have been identified as potent kinase inhibitors, a class of enzymes often implicated in cancer and inflammatory diseases. nih.gov For instance, certain imidazole-4-N-acetamide derivatives have demonstrated inhibitory activity against cyclin-dependent kinases (CDKs) in cell-free assays. mdpi.com Specifically, compounds were found to inhibit CDK1, CDK2, CDK5, and CDK9. mdpi.com Another class of compounds, imidazo[2,1-b]thiazole derivatives, have also been reported as kinase inhibitors. nih.gov Given these precedents, this compound could be a candidate for screening against a panel of kinases to determine its potential as an anticancer or anti-inflammatory agent.
Proteases: Imidazole-based compounds have also been investigated as protease inhibitors. mdpi.com For example, asymmetric imidazole-4,5-dicarboxamide derivatives have been evaluated for their ability to inhibit the SARS-CoV-2 main protease. rsc.org Additionally, imidazolidine derivatives have shown strong inhibitory activity against fungal aspartic proteases from Candida albicans. nih.gov The potential of this compound as a protease inhibitor could be explored against viral, fungal, or human proteases involved in various pathologies.
Hydrolases: Arginase, a manganese-containing hydrolase, has been shown to be inhibited by 2-aminoimidazole derivatives. nih.gov Specifically, 2-aminoimidazole itself is a weak noncompetitive inhibitor of human arginase I. nih.gov Furthermore, 2,4,5-trisubstituted imidazole derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, which are key enzymes in carbohydrate metabolism. rdd.edu.iq This suggests that this compound could be investigated for its potential to modulate the activity of various hydrolases.
Oxidoreductases: Some 2,4,5-trisubstituted imidazole derivatives have been screened as potential inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and oxidative stress. mdpi.com This indicates a potential avenue for investigating the effect of this compound on oxidoreductase activity.
Table 1: In Vitro Enzyme Inhibition by Imidazole Derivatives
| Compound Class | Enzyme Target | Specific Enzyme(s) | Observed Effect | Reference(s) |
| Imidazole-4-N-acetamide derivatives | Kinase | CDK1, CDK2, CDK5, CDK9 | Inhibition | mdpi.com |
| Asymmetric imidazole-4,5-dicarboxamide derivatives | Protease | SARS-CoV-2 main protease | Inhibition | rsc.org |
| Imidazolidine derivatives | Protease | Fungal aspartic proteases (Candida albicans) | Inhibition | nih.gov |
| 2-Aminoimidazole derivatives | Hydrolase | Human arginase I | Noncompetitive inhibition | nih.gov |
| 2,4,5-Trisubstituted imidazole derivatives | Hydrolase | α-amylase, α-glucosidase | Inhibition | rdd.edu.iq |
| 2,4,5-Trisubstituted imidazole derivatives | Oxidoreductase | Xanthine oxidase | Inhibition | mdpi.com |
For any observed enzyme modulation by this compound, detailed kinetic and mechanistic studies would be crucial. As seen with other imidazole derivatives, these investigations could reveal the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and provide insights into the binding affinity (e.g., Ki, IC50). For example, kinetic analysis of the inactivation of fXIIIa (a transglutaminase) by 2-[(2-oxopropyl)thio]imidazolium derivatives indicated the formation of a reversible complex prior to irreversible modification of the enzyme. nih.gov Similarly, studies on asymmetric imidazole-4,5-dicarboxamide derivatives as SARS-CoV-2 main protease inhibitors included enzyme kinetic studies to elucidate the inhibitory mechanism. rsc.org Such studies would be essential to understand the structure-activity relationship and to guide the potential optimization of this compound as an enzyme modulator.
Cellular Pathway Modulation (In Vitro)
The interaction of a compound with enzymes or receptors ultimately leads to the modulation of cellular pathways. In vitro cell-based assays can be used to investigate the effects of this compound on various signaling cascades. For example, the inhibition of kinases by imidazole derivatives can impact pathways involved in cell proliferation and survival. nih.gov Similarly, the modulation of GPCRs can affect downstream signaling through second messengers like cyclic AMP. nih.gov Furthermore, the activation of nuclear receptors can alter the expression of genes involved in metabolism and detoxification. evotec.com Investigating the effects of this compound on cellular pathways such as those involved in inflammation, apoptosis, or cell cycle regulation could provide valuable insights into its potential therapeutic applications.
No Publicly Available Research Data Found for this compound
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While the search did retrieve information on related compounds, such as various imidazole and benzimidazole (B57391) derivatives, this information is not directly applicable to the specific molecule . Scientific accuracy and adherence to the user's strict outline, which focuses solely on "this compound," precludes the use of data from analogous but structurally different compounds.
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Lack of Specific Research Data Precludes Article Generation
Following a comprehensive search of scientific literature, it has been determined that there is a lack of specific published in vitro research data for the chemical compound This compound within the requested biological and biomedical contexts.
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Table of Compounds
Advanced Applications and Materials Science Involving 2 2 Aminobenzylthio Imidazole
Design and Fabrication of Sensors and Biosensors
Chemosensors for Metal Ions and Anions
The imidazole (B134444) moiety is a well-established coordinating agent for a variety of metal ions. sioc-journal.cnnih.gov The sp2-hybridized nitrogen atom in the imidazole ring can act as a selective binding site for cations. nih.gov Furthermore, the presence of the thioether sulfur and the amino group in 2-(2-Aminobenzylthio)imidazole provides additional potential coordination sites. This multi-dentate character could lead to high selectivity and sensitivity for specific metal ions. For instance, imidazole-based fluorescent sensors have shown promise in detecting environmentally and biologically significant metal ions like mercury (Hg²⁺). csic.es The interaction with a target metal ion can induce a change in the molecule's photophysical properties, such as fluorescence quenching or enhancement, leading to a detectable signal. csic.esthno.org
The design of chemosensors often involves the principle of photoinduced electron transfer (PET) or intramolecular charge transfer (ICT), where the binding of an ion modulates the electronic properties of the molecule, resulting in a change in its fluorescence or color. csic.es For this compound, coordination with a metal ion could alter the electron density around the aromatic systems, leading to a measurable optical response.
Similarly, the N-H proton of the imidazole ring and the amine protons can act as hydrogen bond donors, making the compound a potential candidate for the recognition of anions. sioc-journal.cnnih.gov The binding of an anion through hydrogen bonding can perturb the electronic structure of the molecule, enabling its detection. The development of synthetic receptors for anions is a significant area of supramolecular chemistry. nih.gov
Table 1: Potential Metal Ion Sensing Capabilities of Imidazole-Based Chemosensors
| Metal Ion | Sensing Mechanism | Potential Application | Reference |
| Hg²⁺ | Fluorescence Quenching/Enhancement | Environmental Monitoring, Biological Imaging | csic.esthno.org |
| Cu²⁺ | Fluorescence Quenching | Environmental and Biological Sensing | nih.gov |
| Fe³⁺/Fe²⁺ | Fluorescence Enhancement | Biological Process Monitoring | nih.gov |
| Zn²⁺ | Fluorescence Enhancement | Biological Imaging | nih.gov |
This table represents the potential sensing capabilities based on the general behavior of imidazole derivatives, as specific data for this compound is not yet available.
Biosensors for Biological Analytes
Biosensors are analytical devices that combine a biological component with a physicochemical detector. scite.ai The development of small molecule probes that can selectively detect biological analytes is a crucial aspect of this field. Given its structural motifs, this compound could be functionalized to act as a core scaffold for biosensors.
For example, the amino group offers a convenient handle for conjugation to biomolecules such as peptides or antibodies, which can serve as the biological recognition element. This would allow for the targeted detection of specific proteins or other biological macromolecules. The imidazole ring itself is a key component of the amino acid histidine, which plays a vital role in the active sites of many enzymes and proteins, often participating in metal coordination. nih.gov This inherent biocompatibility and recognition capability could be exploited in the design of novel biosensors.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. beilstein-journals.org The ability of molecules to self-assemble into well-defined, functional nanostructures is a cornerstone of this field.
Host-Guest Interactions
Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion. msu.edu The aminobenzyl and imidazole groups of this compound could allow it to act as a guest, binding within the cavity of a macrocyclic host like a cyclodextrin or calixarene. Such interactions are driven by a combination of hydrophobic effects and specific non-covalent bonds. The formation of host-guest complexes can significantly alter the properties of the guest molecule, for instance, by enhancing its solubility or protecting it from the surrounding environment.
Conversely, derivatives of this compound could be designed to act as hosts for smaller guest species. By incorporating this molecule into a larger, pre-organized structure, a binding pocket could be created that is selective for specific guests.
Directed Self-Assembly for Nanostructures
The self-assembly of molecules into ordered nanostructures is a powerful bottom-up approach for the fabrication of new materials. rsc.org The hydrogen bonding capabilities of the imidazole N-H and the amine N-H groups, coupled with potential π-π stacking interactions between the aromatic rings, make this compound a promising building block for directed self-assembly.
For example, imidazole and its derivatives are known to form one-dimensional chains or more complex networks through hydrogen bonding. nih.gov By carefully controlling experimental conditions such as solvent and temperature, it might be possible to direct the self-assembly of this compound into specific nanostructures like nanofibers, ribbons, or sheets. Such self-assembled materials could find applications in areas like organic electronics or catalysis. The formation of metallacycles and metallacages through the coordination-driven self-assembly of imidazole-based ligands with metal ions is another avenue for creating discrete and complex supramolecular architectures.
Table 2: Key Non-Covalent Interactions in the Supramolecular Chemistry of Imidazole Derivatives
| Interaction Type | Description | Potential Role in Self-Assembly | Reference |
| Hydrogen Bonding | Directional interaction between a hydrogen atom on an electronegative atom (e.g., N-H) and another electronegative atom. | Formation of chains, sheets, and other ordered structures. | beilstein-journals.orgnih.gov |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Stabilization of assembled structures, particularly in layered arrangements. | beilstein-journals.org |
| Coordination Bonding | Interaction between a central metal atom and surrounding ligands. | Formation of discrete metallacycles and metallacages with defined geometries. | rsc.org |
| Van der Waals Forces | Weak, non-specific attractions between molecules. | Contribute to the overall stability of the supramolecular assembly. | beilstein-journals.org |
Conclusions and Future Research Directions
Summary of Key Research Findings on 2-(2-Aminobenzylthio)imidazole
A thorough survey of scientific databases indicates that dedicated research focusing solely on this compound is remarkably limited. While the broader classes of 2-aminoimidazoles and 2-thioimidazoles have been the subject of numerous studies, this specific hybrid structure remains largely unexplored. nih.govwjpsonline.com
The majority of available information pertains to more complex derivatives. For instance, a related compound, 1-(3-methyl-pyridin-2-yl)-2-(2-aminobenzylthio)imidazole , was investigated for its potential as a proton pump inhibitor, suggesting that the aminobenzylthio-imidazole moiety could be a pharmacophore of interest in gastroenterology. However, detailed findings on the parent compound are not provided in these studies.
The general body of research on imidazole (B134444) derivatives provides a foundation for postulating potential activities. For example, the 2-aminoimidazole structural unit is a known pharmacophore in a variety of biologically active compounds, including natural products isolated from marine sponges that exhibit antimicrobial and anti-biofilm properties. nih.govmdpi.com Similarly, the 2-thioether linkage in imidazoles has been a key feature in the design of compounds with diverse pharmacological effects. researchgate.net
Interactive Table: General Biological Activities of Related Imidazole Scaffolds
| Scaffold Type | Reported Biological Activities | Key Structural Features |
|---|---|---|
| 2-Aminoimidazoles | Antimicrobial, Antifungal, Anti-biofilm, Arginase inhibition | Presence of an exocyclic amino group at the 2-position of the imidazole ring. nih.govmdpi.com |
| 2-Thioimidazoles | Antimicrobial, Antifungal, Anticancer, TGR5 agonism | A sulfur-containing substituent at the 2-position of the imidazole ring. researchgate.netresearchgate.net |
Identification of Remaining Research Gaps and Unanswered Questions
The primary and most significant research gap is the fundamental lack of data on this compound itself. The scientific community is currently faced with a series of unanswered questions regarding this compound:
Synthesis and Characterization: There are no established, optimized, and readily accessible synthetic routes specifically for this compound in the public domain. Consequently, its physicochemical properties, such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry), are not documented. mdpi.com
Biological Activity Profile: The biological and pharmacological activities of this compound remain completely uncharacterized. It is unknown whether it possesses any of the antimicrobial, antifungal, anti-inflammatory, or anticancer properties often associated with its parent scaffolds. nih.govnih.govjapsonline.comsums.ac.ir
Mechanism of Action: The molecular targets and mechanisms through which this compound might exert any biological effects are entirely unknown.
Proposed Directions for Subsequent Investigations
To address the identified research gaps, a structured and multi-faceted research program is proposed. The following directions for subsequent investigations would systematically unveil the chemical and biological profile of this compound.
Exploration of New Synthetic Methodologies
The initial and most critical step is the development of efficient and scalable synthetic methods. Several established strategies for the synthesis of imidazole derivatives could be adapted and optimized for this compound. researchgate.netuobasrah.edu.iqasianpubs.org A potential approach could involve the reaction of 2-mercaptoimidazole with 2-aminobenzyl chloride or a related electrophile. The Markwald synthesis, a classic method for preparing 2-mercaptoimidazoles, could serve as a starting point for generating the necessary precursors. wjpsonline.com The exploration of various reaction conditions, including different solvents, bases, and catalysts, will be crucial for achieving high yields and purity.
Advanced Computational Modeling for Enhanced Understanding
In parallel with synthetic efforts, advanced computational modeling can provide valuable predictive insights into the properties and potential bioactivities of this compound. Molecular docking studies could be employed to screen the compound against a wide range of known biological targets, such as bacterial or fungal enzymes, to predict potential antimicrobial activity. researchgate.net Density Functional Theory (DFT) calculations can be utilized to understand the electronic structure, reactivity, and potential interaction sites of the molecule. This in-silico screening can help prioritize and guide subsequent in-vitro testing.
Expanded Spectrum of In Vitro Biological Activity Screening
Once a reliable synthetic route is established and the compound is available in sufficient purity and quantity, a broad-based in-vitro biological activity screening is essential. This should include, but not be limited to:
Antimicrobial and Antifungal Assays: Testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria and fungal strains to determine its potential as an anti-infective agent. ijmrhs.commdpi.com
Anticancer Screening: Evaluation of its cytotoxic effects against a variety of human cancer cell lines to explore its potential as an anticancer agent. nih.govnih.gov
Anti-inflammatory Assays: Investigating its ability to inhibit key inflammatory mediators or enzymes.
Enzyme Inhibition Assays: Based on computational predictions, targeted assays against specific enzymes could be conducted.
Interactive Table: Proposed In Vitro Screening for this compound
| Assay Type | Target Pathogens/Cell Lines | Rationale |
|---|---|---|
| Antibacterial | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Common human pathogens; to assess broad-spectrum activity. |
| Antifungal | Candida albicans, Aspergillus fumigatus | Medically important fungi; to determine antifungal potential. dergipark.org.tr |
| Anticancer | Breast (MCF-7), Colon (HCT-116), Lung (A549) cancer cell lines | To screen for potential cytotoxic and anti-proliferative effects. |
Development of Derivates for Specific Applications
Following the initial biological characterization, the development of derivatives of this compound can be pursued to optimize activity and explore structure-activity relationships. Modifications could include:
Substitution on the Benzene Ring: Introducing various electron-donating or electron-withdrawing groups on the aminobenzyl moiety to modulate electronic properties and lipophilicity.
Modification of the Amino Group: Acylation or alkylation of the primary amine to investigate its role in binding and activity.
Alterations to the Imidazole Core: N-alkylation or substitution at other positions of the imidazole ring to fine-tune the compound's properties. researchgate.net
The systematic exploration of these research avenues will be instrumental in unlocking the potential of this compound and its derivatives, potentially leading to the discovery of new lead compounds for various therapeutic applications. The current void in the literature represents a significant opportunity for researchers in the field of medicinal chemistry.
Potential Broader Impact and Significance of the Research on this Chemical Compound in Academic and Applied Fields
While dedicated research on this compound is not extensively documented in publicly available literature, its structural components—an imidazole ring, a thioether linkage, and an aminobenzyl group—suggest potential areas of significant impact in both academic and applied sciences. The true potential of this specific molecule remains largely untapped and is an open area for future scientific exploration.
The imidazole ring is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active molecules. acs.orgsmolecule.com Its ability to engage in hydrogen bonding and act as a ligand for metal ions makes it a privileged scaffold in drug design. acs.orgsmolecule.com The thioether and aminobenzyl moieties further enhance its potential, offering sites for chemical modification and interaction with biological targets.
In academic research, the synthesis and characterization of this compound and its derivatives could provide valuable insights into structure-activity relationships. Studies could explore how modifications to the aminobenzyl or imidazole rings affect the compound's electronic properties, reactivity, and biological activities. Such research would contribute to the fundamental understanding of medicinal chemistry and materials science.
In applied fields, should this compound demonstrate significant biological activity, its impact could be substantial. For instance, novel antimicrobial agents are desperately needed to combat the rise of drug-resistant pathogens. If this compound or its optimized derivatives show potent and selective antimicrobial effects, they could become lead compounds for the development of new antibiotics. Similarly, in oncology, new chemical entities with unique mechanisms of action are constantly sought. The imidazole core is present in some anticancer agents, and this compound could offer a new avenue for developing therapies that target specific cancer-related pathways.
Furthermore, the compound's structure suggests its potential use as a ligand in coordination chemistry. The nitrogen atoms of the imidazole ring and the amino group, along with the sulfur atom of the thioether linkage, provide multiple coordination sites for metal ions. This could lead to the development of new catalysts, sensors, or materials with interesting magnetic or optical properties. The study of its metal complexes would be a fertile ground for inorganic and materials chemistry research.
Q & A
Q. What are the common synthetic routes for 2-(2-Aminobenzylthio)imidazole, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves condensation reactions (e.g., glyoxal, formaldehyde, and amines) followed by nucleophilic substitution to introduce the aminobenzylthio group . Key steps include:
- Imidazole ring formation : Optimize stoichiometry and temperature (e.g., 80–100°C in ethanol) to minimize side products .
- Thioether linkage : Use benzylthiol derivatives with catalytic bases (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) to enhance reaction efficiency .
- Yield optimization : Monitor reaction progress via TLC/HPLC and employ reflux conditions for 6–12 hours .
For reproducibility, validate purity via melting point analysis and elemental composition (CHNS analysis) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?
Methodological Answer: Core techniques include:
- ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon connectivity .
- FT-IR : Identify functional groups (e.g., N-H stretch at ~3400 cm⁻¹, C-S at ~650 cm⁻¹) .
- XRD : Resolve crystal structure and intermolecular interactions (e.g., hydrogen bonding networks) .
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Data interpretation : Cross-reference experimental data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .
Q. What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers under nitrogen at 4°C to prevent degradation .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict the reactivity and bioactivity of this compound derivatives?
Methodological Answer:
- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge transport properties . For example, reorganization energy < 0.3 eV suggests potential as a hole-transport material .
- Molecular docking : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes like CYP450). Docking scores (ΔG < −7 kcal/mol) indicate strong binding affinity .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to validate docking results .
Q. What strategies resolve contradictory bioactivity data across studies involving benzimidazole derivatives?
Methodological Answer:
- Cross-validation : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity at pH 7.4) .
- Meta-analysis : Aggregate data from PubMed/Scopus to identify trends (e.g., substituent effects on IC₅₀ values) .
- Expert consultation : Collaborate with medicinal chemists to refine assay protocols (e.g., cell line-specific cytotoxicity thresholds) .
Q. How do solvent polarity and catalyst selection influence regioselectivity in nucleophilic substitution reactions during synthesis?
Methodological Answer:
- Solvent effects : Polar aprotic solvents (DMF) stabilize transition states, favoring substitution at electron-deficient positions . For example, DMF increases yields by 20% compared to THF .
- Catalysts : Cu(OAc)₂ in click reactions enhances regioselectivity for 1,4-triazole adducts (>90% selectivity) .
- Kinetic control : Lower temperatures (0–5°C) favor kinetic products, while higher temperatures favor thermodynamic control .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups in this compound analogs?
Methodological Answer:
- Systematic substitution : Synthesize derivatives with modified aryl/alkyl groups (e.g., 4-fluorophenyl vs. 4-bromophenyl) and test bioactivity .
- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential moieties (e.g., aminobenzylthio group enhances antimicrobial activity by 40%) .
- QSAR models : Develop regression models correlating logP values with cytotoxicity (R² > 0.8 indicates predictive validity) .
Q. What mechanistic insights can kinetic studies provide about degradation pathways?
Methodological Answer:
- Rate determination : Use HPLC to track degradation products under accelerated conditions (e.g., 40°C, 75% RH). First-order kinetics (R² > 0.95) suggest unimolecular decomposition .
- Degradation triggers : Identify photooxidation products via LC-MS (e.g., sulfoxide formation under UV light) .
- Stabilizers : Add antioxidants (e.g., BHT) to extend shelf life by 3× .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
